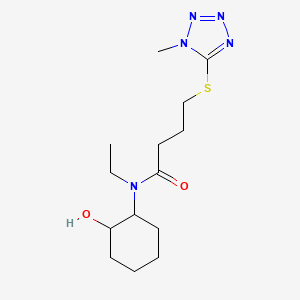
1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with cyclohexyl and triphenyl groups, making it a subject of interest for researchers in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the reaction of triphenylpyrylium tetrafluoroborate with cyclohexylamine. The reaction is carried out in ethanol at elevated temperatures (around 90°C) for several hours. Upon completion, the reaction mixture is cooled, and the product is precipitated out by adding a non-polar solvent like methyl tert-butyl ether (MTBE) and then filtered .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinium ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyridinium ring.
科学的研究の応用
1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism by which 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclohexyl and triphenyl groups can enhance binding affinity and specificity, while the pyridinium core can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: A precursor in the synthesis of 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate.
1-Cycloheptyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate: A similar compound with a cycloheptyl group instead of a cyclohexyl group.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The cyclohexyl group provides steric bulk, while the triphenyl groups enhance aromaticity and stability. This combination makes it particularly useful in applications requiring specific molecular interactions and stability.
特性
CAS番号 |
83170-12-1 |
|---|---|
分子式 |
C29H28ClNO4 |
分子量 |
490.0 g/mol |
IUPAC名 |
1-cyclohexyl-2,4,6-triphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C29H28N.ClHO4/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;2-1(3,4)5/h1-3,5-10,13-18,21-22,27H,4,11-12,19-20H2;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
UNJIFNCNEJSDLP-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


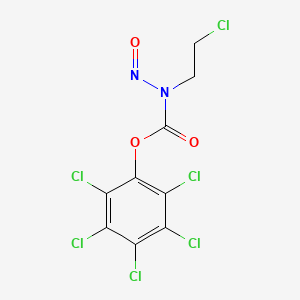

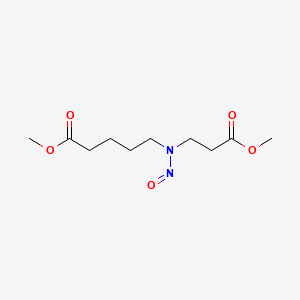
![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)


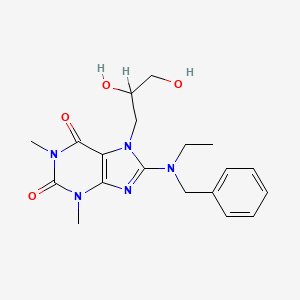
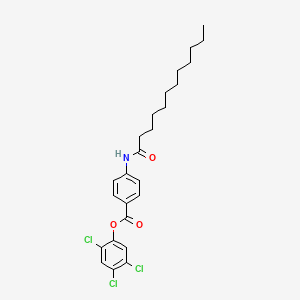
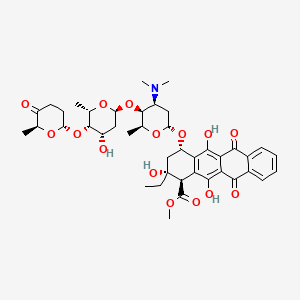
![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)
